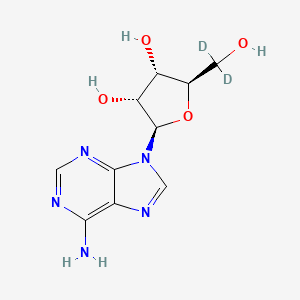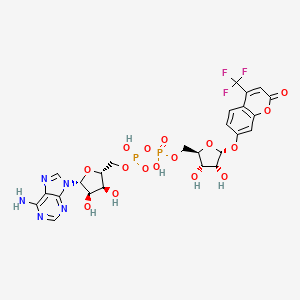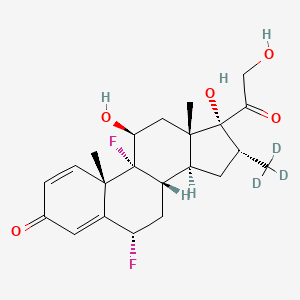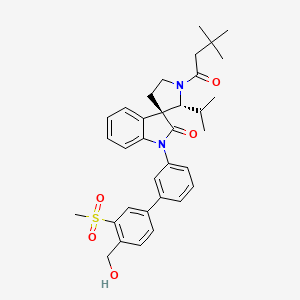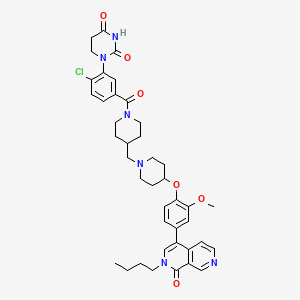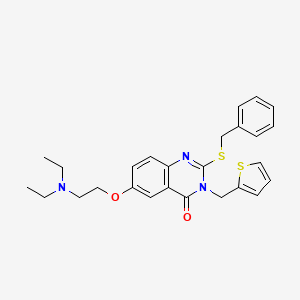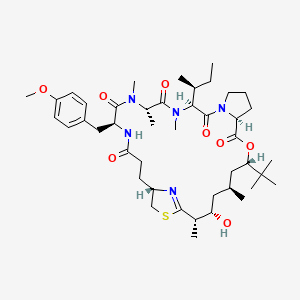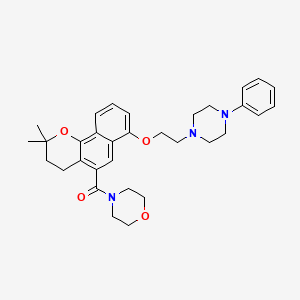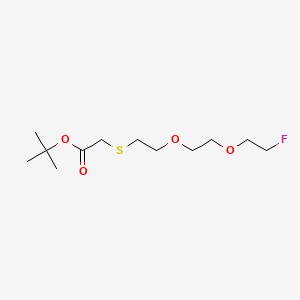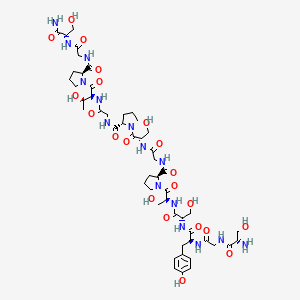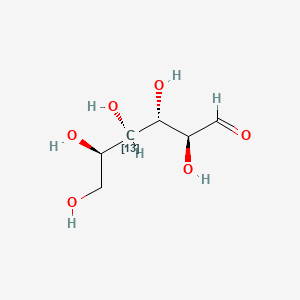
D-Mannose-13C-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Mannose-13C-3: is a stable isotope-labeled form of D-Mannose, a naturally occurring monosaccharide. The “13C-3” designation indicates that the carbon at the third position in the mannose molecule is replaced with the carbon-13 isotope. This compound is particularly useful in metabolic studies and research involving carbohydrate metabolism due to its isotopic labeling .
準備方法
Synthetic Routes and Reaction Conditions: D-Mannose-13C-3 can be synthesized through various chemical methods. One common approach involves the use of isotopically labeled precursors in the synthesis of D-Mannose. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of the carbon-13 isotope at the desired position .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to incorporate the carbon-13 isotope into the mannose molecule during their metabolic processes. This method is advantageous due to its scalability and cost-effectiveness .
化学反応の分析
Types of Reactions: D-Mannose-13C-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form D-Mannonic acid.
Reduction: It can be reduced to form D-Mannitol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Various reagents, including acyl chlorides and alkyl halides, can be used for substitution reactions
Major Products:
Oxidation: D-Mannonic acid
Reduction: D-Mannitol
Substitution: Various substituted mannose derivatives depending on the reagents used
科学的研究の応用
Chemistry: D-Mannose-13C-3 is used in nuclear magnetic resonance (NMR) spectroscopy to study carbohydrate structures and dynamics. The carbon-13 isotope provides enhanced sensitivity and resolution in NMR spectra .
Biology: In biological research, this compound is used to trace metabolic pathways involving mannose. It helps in understanding the role of mannose in glycosylation processes and other cellular functions .
Medicine: this compound is used in medical research to study its potential therapeutic effects, particularly in the treatment of urinary tract infections. It is believed to prevent bacterial adhesion to the urinary tract lining .
Industry: In the industrial sector, this compound is used in the production of isotopically labeled compounds for various applications, including pharmaceuticals and agrochemicals .
作用機序
D-Mannose-13C-3 exerts its effects primarily through its involvement in glycosylation processes. It acts as a substrate for glycosyltransferases, enzymes that transfer sugar moieties to proteins and lipids. This process is crucial for the proper functioning of many biological molecules. Additionally, in the context of urinary tract infections, this compound inhibits bacterial adhesion by binding to bacterial lectins, preventing them from attaching to the urinary tract lining .
類似化合物との比較
- D-Mannose-4-13C
- D-Mannose-6-13C
- D-Sorbitol-2-13C
- D-Glucose-13C6
Comparison: D-Mannose-13C-3 is unique due to the specific labeling of the carbon-13 isotope at the third position. This specific labeling allows for targeted studies of metabolic pathways and glycosylation processes involving the third carbon atom. Other similar compounds, such as D-Mannose-4-13C and D-Mannose-6-13C, have the carbon-13 isotope at different positions, making them suitable for different types of studies .
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(413C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i6+1 |
InChIキー |
GZCGUPFRVQAUEE-MHIYAELXSA-N |
異性体SMILES |
C([C@H]([13C@H]([C@@H]([C@@H](C=O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




